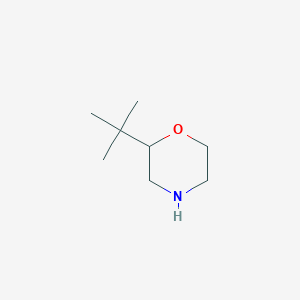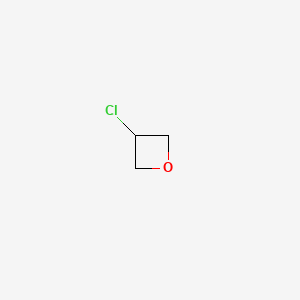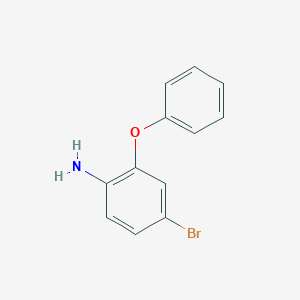![molecular formula C14H17ClN2O B1320166 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol CAS No. 917748-13-1](/img/structure/B1320166.png)
3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chiral Solvating Agent in Molecular Recognition
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol, was used as a chiral solvating agent for molecular recognition of enantiomers of acids. This application was effective for acids, phosphoric acids, amino acids, and dipeptides, detectable through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Antimalarial Research
2. Antimalarial Activity Studies
- A related compound, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, exhibited promising antimalarial properties. This indicates the potential of quinoline derivatives in antimalarial research (Werbel et al., 1986).
Fluorescence Applications in Chemistry
3. Development for Fluorescence Applications
- The synthesis of tridentate ligands derived from quinoline, and their application in fluorescence spectroscopy, suggests potential uses of this compound in this field (Wei et al., 2006).
Transition Metal Complex Studies
4. Transition Metal Chelates
- The creation of transition metal chelates using compounds structurally similar to this compound has been documented, demonstrating their potential in creating complex metal compounds (Verma et al., 2010).
Hydrogen Bonding and Polymorphism Research
5. Hydrogen Bonding and Polymorphism
- Research into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insight into the behavior of quinoline derivatives in various chemical environments (Podjed & Modec, 2022).
Synthesis and Characterization of Novel Compounds
6. Novel Compound Synthesis
- Efforts in synthesizing novel compounds like methyl 3-(quinolin-2-yl)indolizine-1-carboxylate using quinoline derivatives suggest the versatility of compounds like this compound in synthetic chemistry (Belguedj et al., 2015).
Ligand Development for Molecular Magnetism
7. Ligand Effect on Single-Molecule Magnetism
- Developing ligands from compounds structurally related to this compound for applications in single-molecule magnetism showcases the potential in materials science and molecular magnetism (Wang et al., 2020).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Quinoline derivatives are known to interact with multiple biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Analyse Biochimique
Biochemical Properties
3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, modulating their function and affecting downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in the G2/M phase . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound inhibits enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are critical for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the compound’s overall pharmacological profile. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus . These distribution patterns are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, but it can also be found in the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLMRXPEPEQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)






![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)




